
Methyl 3,5-diformyl-4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-diformyl-4-hydroxybenzoate is an organic compound with the molecular formula C10H8O5 It is a derivative of benzoic acid and is characterized by the presence of two formyl groups and a hydroxyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3,5-diformyl-4-hydroxybenzoate can be synthesized through the reaction of methyl 4-hydroxybenzoate with hexamethylenetetramine in the presence of anhydrous trifluoroacetic acid. The reaction typically involves dissolving the reactants in an appropriate solvent and heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Industrial production would likely involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-diformyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-dicarboxy-4-hydroxybenzoic acid.
Reduction: 3,5-dihydroxymethyl-4-hydroxybenzoate.
Substitution: Various esters or ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-diformyl-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of methyl 3,5-diformyl-4-hydroxybenzoate depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl and hydroxyl groups play a crucial role in these interactions, facilitating binding to the target molecules and influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-diformyl-4-hydroxybenzoic acid: Similar structure but lacks the methyl ester group.
Methyl 3,5-dibromo-4-hydroxybenzoate: Contains bromine atoms instead of formyl groups.
Methyl 3,5-dihydroxy-4-hydroxybenzoate: Contains hydroxymethyl groups instead of formyl groups.
Uniqueness
Methyl 3,5-diformyl-4-hydroxybenzoate is unique due to the presence of both formyl and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and material science .
Eigenschaften
IUPAC Name |
methyl 3,5-diformyl-4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-15-10(14)6-2-7(4-11)9(13)8(3-6)5-12/h2-5,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBXUZUEBXPEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)C=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3003757.png)
![1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3003758.png)
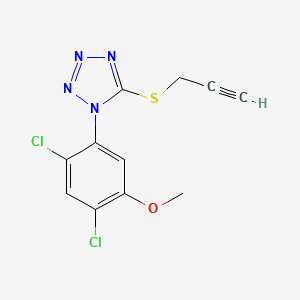

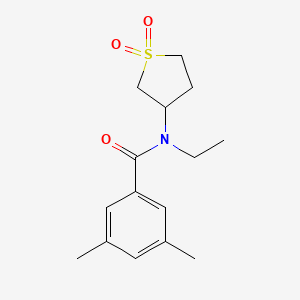
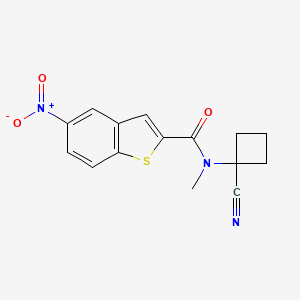
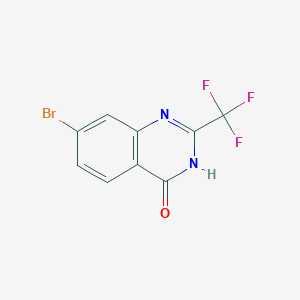
![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003772.png)

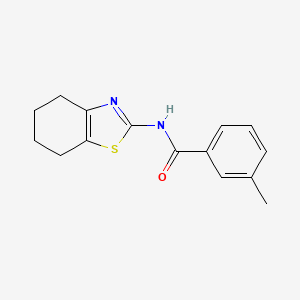

![Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3003777.png)
